molecular formula C16H16N4O3 B14013951 Carbamic acid, (5-amino-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester CAS No. 87607-29-2

Carbamic acid, (5-amino-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)-, ethyl ester

Katalognummer: B14013951
CAS-Nummer: 87607-29-2
Molekulargewicht: 312.32 g/mol
InChI-Schlüssel: QRMBOSPEQFQJFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and pyrido-oxazin

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. The process often begins with the preparation of the pyrido-oxazin core, followed by the introduction of the amino and phenyl groups. The final step involves the esterification of the carbamic acid with ethanol under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve efficient production on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,3-b]-1,4-thiazin-7-yl)-, ethyl ester
  • Indole derivatives

Uniqueness

Carbamic acid, (5-amino-3-phenyl-2H-pyrido[4,5-b]-1,4-oxazin-7-yl)-, ethyl ester is unique due to its specific structure, which combines elements of carbamic acid and pyrido-oxazin

Eigenschaften

CAS-Nummer

87607-29-2

Molekularformel

C16H16N4O3

Molekulargewicht

312.32 g/mol

IUPAC-Name

ethyl N-(5-amino-3-phenyl-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamate

InChI

InChI=1S/C16H16N4O3/c1-2-22-16(21)20-13-8-12-14(15(17)19-13)18-11(9-23-12)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H3,17,19,20,21)

InChI-Schlüssel

QRMBOSPEQFQJFS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=NC(=C2C(=C1)OCC(=N2)C3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.